

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Benzodioxole Substrates

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Compound of Interest

Compound Name: *Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate*

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The 1,3-benzodioxole moiety is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds, making it a crucial building block in drug discovery and development.^{[1][2]} These application notes provide detailed protocols and optimized reaction conditions for the Suzuki-Miyaura coupling of various benzodioxole substrates with arylboronic acids, enabling the synthesis of diverse biaryl compounds.

The general principle of the Suzuki-Miyaura coupling involves three key steps in a catalytic cycle: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of an organoboron species to the palladium complex, and reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.^{[1][3][4]} The efficiency and success of the reaction are highly dependent on the choice of catalyst, ligand, base, and solvent.^[1]

Data Presentation: Optimized Reaction Conditions and Substrate Scope

The following tables summarize quantitative data from a study on the synthesis of 1,3-benzodioxole derivatives, providing insights into optimized reaction conditions and the scope of the coupling reaction with various arylboronic acids.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions[1][5][6]

This table presents the results of the optimization of reaction conditions for the coupling of 1-((6-bromobenzo[d][1,5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.

Entry	Palladium Catalyst	Base	Solvent	Yield (%)
1	Pd(PPh ₃) ₄	Et ₃ N	THF	Trace
2	Pd(OAc) ₂	Et ₃ N	THF	0
3	Pd ₂ (dba) ₃	Et ₃ N	THF	<5
4	PdCl ₂ (PPh ₃) ₂	Et ₃ N	THF	55
5	PdCl ₂ (PPh ₃) ₂	Et ₃ N	MeCN	30
6	PdCl ₂ (PPh ₃) ₂	Et ₃ N	Toluene	0
7	PdCl ₂ (PPh ₃) ₂	Et ₃ N	Benzene	0
8	PdCl ₂ (PPh ₃) ₂	Et ₃ N	DCM	0
9	PdCl ₂ (PPh ₃) ₂	Et ₃ N	Dioxane	59
10	PdCl ₂ (PPh ₃) ₂	n-BuLi	Dioxane	<5
11	PdCl ₂ (PPh ₃) ₂	sec-BuLi	Dioxane	Trace
12	PdCl ₂ (PPh ₃) ₂	NaH	Dioxane	~10
13	PdCl ₂ (PPh ₃) ₂	LDA	Dioxane	~12
14	PdCl ₂ (PPh ₃) ₂	LiHMDS	Dioxane	~12
15	PdCl ₂ (PPh ₃) ₂	K ₂ CO ₃	Dioxane	82

Reaction conditions: 1-((6-bromobenzo[d][1,5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (5 mol%), base (2.0 eq.), solvent (10 mL), reflux, 24 h.

Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of a Benzodioxole Derivative with Various Arylboronic Acids[1]

This table illustrates the yields obtained from the coupling of 1-((6-bromobenzo[d][1,5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with a range of substituted arylboronic acids under the optimized conditions (Entry 15 from Table 1).

Entry	Arylboronic Acid	Product	Time (h)	Yield (%)
6a	Isoxazol-4-ylboronic acid	4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)isoxazole	24	60
6b	2-ethoxyphenylboronic acid	2-ethoxy-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine	24	71
6c	3-ethoxyphenylboronic acid	3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)pyridine	24	75
6d	Quinolin-8-ylboronic acid	8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][5]dioxol-5-yl)quinoline	24	65
6e	Phenylboronic acid	1-((6-(4-phenyl)benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole	24	82
6k	2-(methylsulfonyl)p	2-(methylsulfonyl)-	24	45

henylboronic
acid

5-(6-((4-phenyl-
1H-1,2,3-triazol-
1-
yl)methyl)benzo[
d][1,5]dioxol-5-
yl)pyridine

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of benzodioxole substrates.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole[7]

This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization may be required for specific substrates.

Materials:

- 5-Bromo-6-nitro-1,3-benzodioxole
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Optimized Protocol for the Synthesis of 1-((6-aryl-benzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles[1][8]

This protocol is based on the optimized conditions identified in Table 1, Entry 15.

Materials:

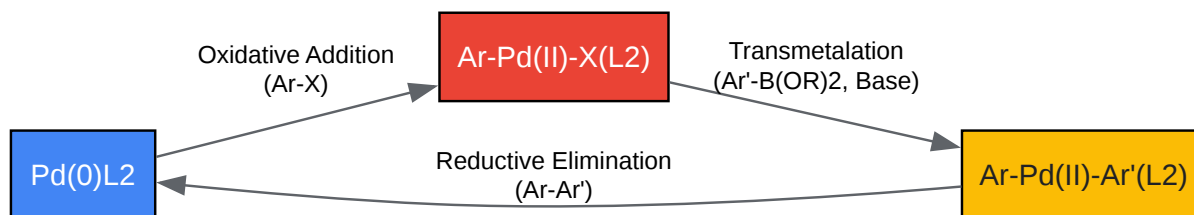
- 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- PdCl₂(PPh₃)₂ (5 mol%)
- K₂CO₃ (2.0 eq.)
- Anhydrous Dioxane

Procedure:

- In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-((6-bromobenzo[d][1,5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, the corresponding arylboronic acid, $\text{PdCl}_2(\text{PPh}_3)_2$, and K_2CO_3 .
- Evacuate the flask and backfill with nitrogen gas.
- Add anhydrous dioxane via syringe.
- Heat the reaction mixture to reflux and stir for the time indicated in Table 2.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired product.

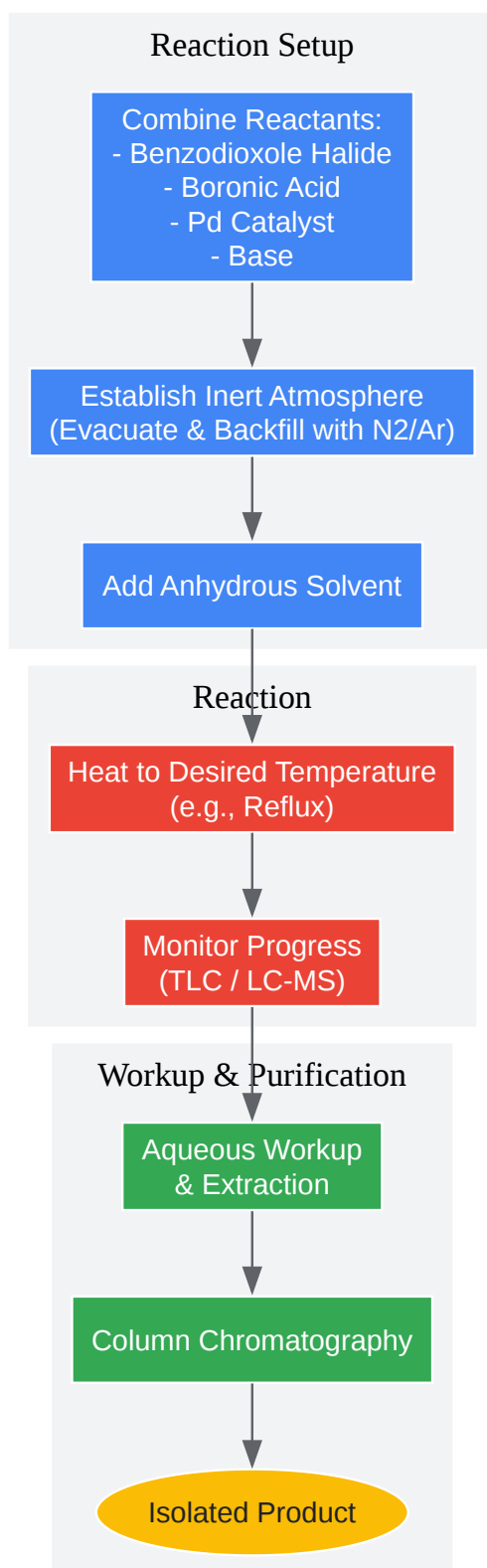
Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.



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Caption: General experimental workflow for Suzuki-Miyaura coupling.

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